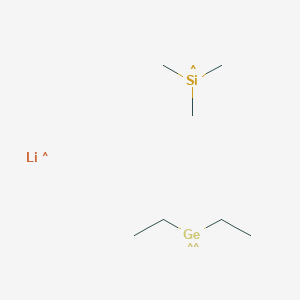![molecular formula C8H12N4O B14333369 1-Azabicyclo[2.2.2]octane-4-carbonyl azide CAS No. 106792-77-2](/img/structure/B14333369.png)
1-Azabicyclo[2.2.2]octane-4-carbonyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[2.2.2]octane-4-carbonyl azide is a chemical compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.
Preparation Methods
The synthesis of 1-azabicyclo[2.2.2]octane-4-carbonyl azide typically involves the reaction of 1-azabicyclo[2.2.2]octane with a carbonyl azide precursor. One common method includes the use of 1-azabicyclo[2.2.2]octane-4-carboxylic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield the desired carbonyl azide .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions generally involve mild temperatures and the use of common organic solvents such as dichloromethane or tetrahydrofuran.
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octane-4-carbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of amines, amides, or other nitrogen-containing compounds. Common reagents for these reactions include triphenylphosphine and water.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azide group typically yields the corresponding amine, while cycloaddition reactions produce triazoles .
Scientific Research Applications
1-Azabicyclo[2.2.2]octane-4-carbonyl azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various nitrogen-containing heterocycles, which are important in medicinal chemistry and materials science.
Biology: The compound can be used to modify biomolecules through click chemistry, enabling the study of biological processes and the development of bioconjugates.
Mechanism of Action
The mechanism of action of 1-azabicyclo[2.2.2]octane-4-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, cycloaddition, and reduction reactions, leading to the formation of various products. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules.
In biological systems, the compound can modify proteins and other biomolecules through click chemistry, forming stable triazole linkages. This modification can alter the function of the biomolecules, providing insights into their roles in biological processes .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octane-4-carbonyl azide can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane: This compound lacks the carbonyl azide group and is primarily used as a base and nucleophile in organic synthesis.
1,4-Diazabicyclo[2.2.2]octane:
2-Azabicyclo[3.2.1]octane: This compound features a different bicyclic structure and is used in drug discovery and materials science.
The uniqueness of this compound lies in its azide functionality, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
106792-77-2 |
|---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.21 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbonyl azide |
InChI |
InChI=1S/C8H12N4O/c9-11-10-7(13)8-1-4-12(5-2-8)6-3-8/h1-6H2 |
InChI Key |
XINYEHNTQDLYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





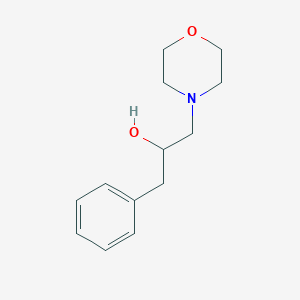

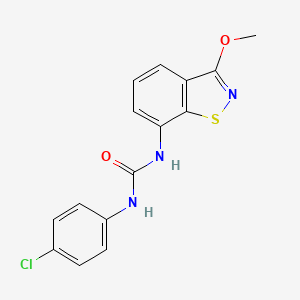
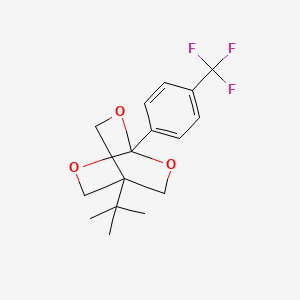
![2-(4-tert-Butylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14333359.png)
![4-Methoxy-4'-{2-[(prop-1-en-1-yl)oxy]ethoxy}-1,1'-biphenyl](/img/structure/B14333360.png)
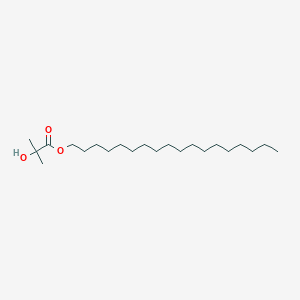
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14333376.png)
![2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol](/img/structure/B14333384.png)
![1-Chloro-12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B14333386.png)
